molecular formula C10H11NO3 B2574379 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one CAS No. 1144497-33-5

4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B2574379
CAS No.: 1144497-33-5
M. Wt: 193.202
InChI Key: ZPLCXHWYPWVJDL-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one is a high-purity chemical compound offered for research and development purposes. This compound features the 1,3-oxazolidin-2-one heterocycle, a scaffold of significant importance in medicinal chemistry and organic synthesis . Oxazolidinones are widely recognized as privileged structures in drug discovery, most famously as the core of a class of synthetic antibacterial agents that inhibit bacterial protein synthesis . The specific pharmacological profile and mechanism of action for this compound have not been fully characterized and are a subject for ongoing research. Beyond antimicrobial applications, the oxazolidinone core is a classic chiral auxiliary in asymmetric synthesis, known as Evans auxiliaries, used to direct stereoselective reactions such as aldol additions and alkylations . The 4-hydroxyphenylmethyl substituent on this particular derivative provides a handle for further chemical modification, making it a valuable building block for creating diverse compound libraries. Researchers can utilize this compound in the synthesis of more complex molecules, for screening in biological assays, or as an intermediate in developing novel active compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-3-1-7(2-4-9)5-8-6-14-10(13)11-8/h1-4,8,12H,5-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLCXHWYPWVJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-hydroxybenzylamine with a suitable carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is then cyclized to form the oxazolidinone ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phenolic group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the oxazolidinone ring.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: Formation of 4-hydroxybenzoic acid derivatives.

  • Reduction: Reduction products may include various amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives.

Scientific Research Applications

Key Reactions

  • Oxidation : Hydroxy groups can be oxidized to form quinones.
  • Reduction : The oxazolidinone ring can be reduced to yield amines.
  • Substitution : Hydroxy groups can be substituted with various functional groups .

Chemistry

4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one is primarily utilized as a chiral auxiliary in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for drug development .

Biology

The compound has been investigated for its potential as an enzyme inhibitor . Its ability to form hydrogen bonds with active sites of enzymes may lead to significant biological effects, including modulation of enzyme activity .

In industrial settings, this compound is used in the development of advanced materials and polymers. Its unique properties allow for the engineering of materials with specific functionalities, contributing to innovations in fields such as drug delivery systems and biocompatible materials .

Case Study 1: Anticancer Activity

A study conducted by Venepally et al. (2018) evaluated the anticancer activity of various oxazolidinone derivatives, including this compound. The compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.079 to 8.284 µM .

Case Study 2: Enzyme Inhibition

Research published in MDPI explored the enzyme inhibitory potential of oxazolidinone derivatives against Mycobacterium tuberculosis. The findings suggest that this compound could serve as a lead compound for developing new treatments for tuberculosis due to its structural attributes that enhance binding affinity .

Mechanism of Action

The mechanism by which 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The phenolic group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to biological targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

Compound Name Molecular Formula Substituents MW Key Properties Reference ID
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one C₁₀H₁₁NO₂ 4-methyl, 5-phenyl 177.20 Stereochemistry (4S,5S) may enhance chiral recognition; phenyl group increases lipophilicity.
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one C₁₀H₈F₃NO₂ 5-(4-trifluoromethylphenyl) 231.17 Trifluoromethyl group is electron-withdrawing, enhancing metabolic stability.
4-Benzyl-3-pentenoyl-1,3-oxazolidin-2-one C₁₅H₁₇NO₃ 4-benzyl, 3-pentenoyl 275.30 Bulky substituents may reduce solubility; pentenoyl introduces unsaturated bonds.
4-(2-Iodophenyl)-1,3-oxazolidin-2-one C₉H₈INO₂ 4-(2-iodophenyl) 289.07 Iodine’s polarizability enables halogen bonding; steric hindrance at position 2.
(S)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one C₁₀H₁₇NO₂ 4-(cyclohexylmethyl) 183.25 Aliphatic cyclohexyl group increases hydrophobicity and steric bulk.

Positional Isomerism and Stereochemical Variations

  • (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one (): Stereochemistry (4S,5R) and bis-trifluoromethyl groups create a highly electron-deficient aromatic system, contrasting with the electron-donating hydroxyl group in the target .

Biological Activity

4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one is an organic compound characterized by its oxazolidinone structure, which includes a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is C₁₀H₁₁NO₃, with a molar mass of approximately 193.2 g/mol. This compound has garnered attention for its significant biological activities, particularly in antimicrobial and antioxidant domains.

  • Molecular Formula : C₁₀H₁₁NO₃
  • Molar Mass : 193.2 g/mol
  • Solubility : Soluble in water, with a pH around 10 in solution.
  • Structure : Contains a hydroxyl group on a phenyl ring, contributing to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, including Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. These studies suggest that the compound may inhibit bacterial growth by interacting with bacterial ribosomal components or other cellular targets.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coliVaries (specific values not provided)
A. baumanniiVaries (specific values not provided)
P. aeruginosaVaries (specific values not provided)

Antioxidant Activity

The presence of the hydroxyl group in the structure of this compound suggests potential antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in various cell lines. This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways related to inflammation and infection response.
  • Oxidative Stress Modulation : It has been suggested that the compound can modulate reactive oxygen species (ROS) levels, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Mechanism : Similar to other oxazolidinones, it may inhibit protein synthesis in bacteria by binding to the ribosomal RNA.

Case Studies and Research Findings

Several studies have explored the biological activity of oxazolidinone derivatives, including this compound:

  • Antibacterial Activity Study : A study reported the design and evaluation of oxazolidinone analogues against Gram-negative bacteria. The results indicated that small modifications in the molecular structure could enhance antibacterial efficacy against resistant strains .
  • Anticancer Properties : Research indicated that related compounds could induce ROS production leading to apoptosis in various cancer cell lines such as A549 (lung cancer) and CACO-2 (colon cancer). The findings suggest a potential role for these compounds as anticancer agents .
  • Antiparasitic Activity : Oxazolidinone derivatives have shown promising antiparasitic effects, indicating that structural modifications could lead to enhanced selectivity and potency against parasites .

Q & A

Q. What are the established synthetic routes for 4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidin-2-one, and what are their respective yields and purity considerations?

A stereoselective synthesis method involves the reduction of trans-aziridine-2-carboxylates using LiAlH4, followed by ring-opening and cyclization with methyl chloroformate. This method achieves high regio- and stereoselectivity, though yields depend on reaction conditions (e.g., solvent, temperature). Purity optimization typically requires chromatographic purification (e.g., silica gel chromatography) to remove aziridine precursors or byproducts .

Q. How can X-ray crystallography be employed to determine the crystal structure of this compound?

X-ray diffraction data can be refined using SHELXL, a program optimized for small-molecule crystallography. Challenges include addressing twinning or disorder in the crystal lattice. High-resolution data (e.g., <1 Å) improves refinement accuracy, while hydrogen bonding networks can be analyzed via Hirshfeld surface calculations .

Q. What analytical techniques are most effective in distinguishing this compound from its structural isomers or synthetic byproducts?

High-performance liquid chromatography (HPLC) with UV detection or chiral columns can separate isomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H-<sup>13</sup>C HSQC and NOESY, helps identify stereochemical differences. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Q. What chromatographic methods are recommended for purifying this compound from reaction mixtures?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is effective for isolating the compound from polar byproducts. For aziridine-containing mixtures, normal-phase silica gel chromatography with ethyl acetate/hexane eluents is preferred. Purity should be verified via melting point analysis and NMR .

Q. How can the molecular formula and structural identity of this compound be confirmed?

Combustion analysis or high-resolution mass spectrometry (HRMS) validates the molecular formula (C10H11NO3). Infrared (IR) spectroscopy identifies functional groups (e.g., oxazolidinone C=O stretch at ~1750 cm<sup>-1</sup>). Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR, XRD) for this compound?

Discrepancies in NMR chemical shifts can arise from solvent effects or conformational flexibility. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with implicit solvent models improve agreement. For XRD, re-refinement using alternative software (e.g., OLEX2) or twinning corrections in SHELXL may resolve lattice inconsistencies .

Q. How does the hydroxyphenylmethyl group influence the compound’s hydrogen bonding and supramolecular assembly?

The phenolic -OH group participates in O-H···O hydrogen bonds with the oxazolidinone carbonyl, forming dimeric or chain-like motifs. Hirshfeld surface analysis quantifies intermolecular interactions, revealing dominant H···O (30–40%) and H···H (50–60%) contacts. Stacking interactions between aromatic rings further stabilize the crystal lattice .

Q. What mechanistic insights have computational studies provided for the cyclization reactions forming this compound?

DFT studies suggest an SN1 pathway for the cyclization step, where a planar carbocation intermediate forms before nucleophilic attack by the oxazolidinone oxygen. Solvent polarity and steric effects significantly impact activation energy, with polar aprotic solvents (e.g., THF) favoring the reaction .

Q. How can twinning or disorder in the crystal lattice be addressed during structural refinement?

In SHELXL, the TWIN and BASF commands model twinning ratios, while PART instructions resolve disordered moieties. High-resolution data (e.g., synchrotron sources) improves electron density maps. For severe disorder, alternate conformers are refined with occupancy constraints .

Q. What protocols validate stereochemical configuration when synthetic routes yield multiple diastereomers?

Circular dichroism (CD) spectroscopy or X-ray crystallography definitively assigns absolute configuration. For intermediates, Mosher ester analysis or <sup>1</sup>H NMR coupling constants (J values) differentiate diastereomers. Chiral HPLC using cellulose-based columns separates enantiomers for optical rotation verification .

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